[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate
Description
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate is a triazole-based ester compound characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl group at the 1-position and a benzoyloxy methyl group at the 4-position. The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which ensures regioselective formation of the 1,4-disubstituted triazole . This compound is part of a broader class of triazole derivatives investigated for applications in medicinal chemistry and materials science due to their modular synthesis and tunable properties .
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-6-8-15(9-7-13)20-10-14(18-19-20)11-22-16(21)12-4-2-1-3-5-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUQLNZPCLWSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction remains the most reliable method for constructing the 1,4-disubstituted 1,2,3-triazole moiety. For this compound, the reaction involves:
- Azide Component : 4-Chlorophenyl azide, synthesized via diazotization of 4-chloroaniline followed by sodium azide treatment.
- Alkyne Component : Propargyl alcohol, which introduces the hydroxymethyl group at the triazole’s 4-position.
Reaction Conditions :
- Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%) as a reducing agent.
- Solvent: tert-Butanol/water (1:1 v/v) at 60°C for 12 hours.
- Yield : 85–90% for the intermediate [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol.
Regioselectivity is ensured by the copper catalyst, which favors 1,4-disubstitution over the 1,5-isomer. The product is isolated via aqueous workup and recrystallization from ethanol.
Esterification of the Hydroxymethyl Intermediate
Schotten-Baumann Esterification
The hydroxymethyl triazole is esterified with benzoyl chloride under Schotten-Baumann conditions:
Steglich Esterification
For acid-sensitive substrates, Steglich conditions are preferred:
- Reagents : Benzoyl chloride (1.1 equiv), N,N-dicyclohexylcarbodiimide (DCC, 1.5 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
- Solvent : Dry dichloromethane under nitrogen at 25°C for 24 hours.
- Yield : 82–88% with >99% purity by HPLC.
Alternative Synthetic Pathways
Ullmann–Goldberg Coupling for Triazole-Benzene Linkage
A modified Ullmann–Goldberg reaction attaches preformed triazole derivatives to aromatic cores:
Hydrazide Cyclization for 1,2,4-Triazole Analogues
While less common for 1,2,3-triazoles, hydrazide cyclization offers a route to related structures:
- Substrates : Methyl-4-(benzimidazol-2-yl)benzoate hydrazides and alkyl isothiocyanates.
- Conditions : Alkaline cyclization (2N NaOH, reflux) to form triazole-thiones, followed by alkylation.
Purification and Characterization
Crystallization Techniques
Spectroscopic Data
- ¹H NMR (DMSO-d₆, 600 MHz): δ 8.52 (s, 1H, triazole-H), 7.89–7.42 (m, 9H, aromatic-H), 5.32 (s, 2H, CH₂).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N triazole).
Challenges and Optimization
Regioselectivity Control
Solvent Selection
- Replacement of 1,4-dioxane with acetonitrile reduces toxicity and improves reaction efficiency (61% yield at 200 g scale).
Industrial-Scale Considerations
Cost-Effective Catalysis
Environmental Impact
- Aqueous workup protocols minimize organic waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the chlorophenyl group, converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Phenyl-substituted triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate have been tested against various bacterial strains and fungi. In vitro evaluations showed promising results against Gram-positive bacteria and Candida species, suggesting potential for development as antifungal agents .
Anticancer Properties
Triazole derivatives are also being explored for their anticancer potential. Research has demonstrated that compounds with triazole structures can inhibit tumor growth by interfering with specific cellular pathways. The incorporation of the benzenecarboxylate group may enhance these effects by improving bioavailability and targeting specific cancer cell types .
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its efficacy as a pesticide. Studies have shown that triazole derivatives can act as fungicides, effectively controlling plant pathogens. This is particularly relevant in the context of sustainable agriculture, where there is a need for effective yet environmentally friendly pest control solutions .
Herbicide Development
Additionally, the structural characteristics of this compound make it a candidate for herbicide development. Its ability to disrupt plant growth at specific developmental stages could lead to the formulation of new herbicides that target weeds without harming crops .
Materials Science Applications
Polymer Chemistry
In materials science, the compound can be utilized in the synthesis of polymeric materials. Its reactive sites allow for incorporation into polymer chains, potentially leading to materials with enhanced mechanical properties or specific functionalities such as improved thermal stability or electrical conductivity .
Nanotechnology
The integration of this compound into nanostructured materials is an area of active research. Its unique properties may contribute to the development of nanocarriers for drug delivery systems, enhancing the efficacy and targeting of therapeutic agents in medical applications .
Case Studies
Mechanism of Action
The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole esters with structural variations in the aryl and ester substituents exhibit distinct physicochemical and biological behaviors. Below is a comparative analysis of key analogs:
Structural Analogs
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-Dichlorobenzenecarboxylate Substituents: 2,4-Dichlorobenzoyloxy group.
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2-Dimethylpropanoate Substituents: Bulky tert-butyl ester. Properties: Steric hindrance may slow ester hydrolysis, prolonging half-life compared to linear esters .
1-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine
- Substituents : Piperazine replaces the ester group.
- Properties : The basic piperazine moiety improves water solubility and enables hydrogen bonding, altering pharmacokinetic profiles .
Hypothetical Property Comparison
| Compound | Molecular Weight (g/mol) | LogP<sup>a</sup> | Hydrolytic Stability<sup>b</sup> |
|---|---|---|---|
| Benzenecarboxylate derivative | 343.78 | ~3.5 | Moderate |
| 2,4-Dichlorobenzenecarboxylate | 412.67 | ~4.2 | High |
| 2,2-Dimethylpropanoate | 322.79 | ~3.8 | High |
| Piperazine analog | 354.84 | ~2.9 | Low (amine stability) |
<sup>a</sup> Calculated using fragment-based methods (chlorophenyl: +2.0, triazole: +0.5, ester: variable).
<sup>b</sup> Based on ester group electronics and steric effects .
Key Observations
- Electron-withdrawing groups (e.g., 2,4-dichloro) stabilize esters against hydrolysis but increase LogP, reducing aqueous solubility.
- Bulky esters (e.g., 2,2-dimethylpropanoate) enhance stability but may limit membrane permeability.
- Piperazine substitution shifts physicochemical behavior entirely, favoring solubility over lipophilicity .
Research Findings
Structural Characterization
Crystallographic studies using SHELX software (e.g., SHELXL) reveal planar triazole rings and orthogonal alignment of the 4-chlorophenyl and ester groups, suggesting minimal steric strain . Such data are critical for rationalizing stability and reactivity.
Biological Activity
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including its anticancer properties, antibacterial effects, and potential as an enzyme inhibitor.
- Molecular Formula : C16H14ClN3O2
- Molecular Weight : 313.75 g/mol
- CAS Number : 338419-08-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of compounds containing the triazole moiety were evaluated for their efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 23 | MCF-7 | 6.5 | Apoptosis induction |
| 24 | SW480 | 7.2 | G2/M phase arrest |
| 25 | A549 | 5.8 | Apoptosis induction |
These findings suggest that compounds with the triazole structure can effectively inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest .
Antibacterial Activity
The antibacterial properties of this compound have been explored in various studies. The compound demonstrated moderate to strong activity against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 32 |
| Bacillus subtilis | 18 | 16 |
| Escherichia coli | 10 | 64 |
The results indicate that this compound can serve as a potential candidate for developing new antibacterial agents .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound exhibits significant inhibitory activity against various enzymes:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.21 ± 0.005 |
These findings suggest that this compound may be useful in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and urea cycle disorders .
Case Studies
- Anticancer Efficacy : A study involving the treatment of MCF-7 cells with various concentrations of the compound showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.
- Antibacterial Screening : In vitro tests against Bacillus subtilis revealed that the compound inhibited bacterial growth effectively, suggesting its utility in developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Precursor preparation : Reacting 4-chlorophenyl azide with propargyl benzoate under inert conditions.
- Reaction conditions : Use of CuSO₄·5H₂O and sodium ascorbate in a 1:1 THF/H₂O solvent system at 25–40°C for 12–24 hours .
- Yield optimization : Higher yields (>85%) are achieved with excess alkyne (1.2 equiv.) and slow addition of azide to minimize side reactions .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm triazole ring formation (e.g., a singlet at δ 8.1–8.3 ppm for the triazole proton) and ester group presence (δ 4.5–5.0 ppm for the methylene group adjacent to the triazole) .
- HRMS : Verify molecular ion peaks (e.g., m/z = 343.08 [M+H]⁺ for C₁₇H₁₂ClN₃O₂) .
- FT-IR : Detect C=O stretching (~1720 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this triazole derivative?
- Methodology : Single-crystal X-ray diffraction using SHELXL software (v.2018/3) allows precise determination of bond angles, torsion angles, and non-covalent interactions. For example:
- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.
- Key findings : The 4-chlorophenyl group exhibits a dihedral angle of 54.3° with the triazole ring, influencing π-stacking interactions in crystal packing .
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodology :
- Comparative SAR : Evaluate substituent effects by synthesizing analogs (e.g., replacing 4-chlorophenyl with 3-fluorophenyl or methylsulfanyl groups) .
- Statistical analysis : Use ANOVA to assess significance of IC₅₀ variations (e.g., ±15% variability in antifungal assays due to lipophilicity differences) .
- Targeted docking : Perform molecular docking (AutoDock Vina) to compare binding affinities with cytochrome P450 isoforms, explaining discrepancies in metabolic stability .
Q. How do solvent polarity and temperature affect regioselectivity in triazole derivatization reactions?
- Methodology :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) favor N1-aryl triazole formation, while non-polar solvents (toluene) may lead to N2 byproducts.
- Temperature control : Reactions at <50°C minimize thermal degradation of the ester group, as shown by HPLC purity analysis (>98% at 40°C vs. 89% at 70°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
